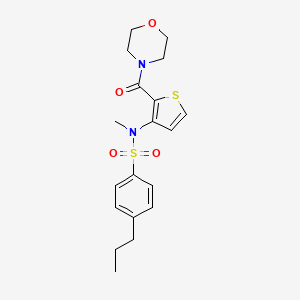

N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide

Description

N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide is a structurally complex molecule featuring a thiophene core substituted with a morpholine-4-carbonyl group and a benzenesulfonamide moiety. This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and heterocycles play critical roles .

Properties

IUPAC Name |

N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-3-4-15-5-7-16(8-6-15)27(23,24)20(2)17-9-14-26-18(17)19(22)21-10-12-25-13-11-21/h5-9,14H,3-4,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMVFNZLQPHYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Derivatives

4-Sulfonanilide CGRP Receptor Antagonists ()

Compounds like (~)-4-[(2-chlorophenyl)sulfinyl]-N-methyl-N-(2-methylphenyl)-3-nitrobenzamide share a sulfonamide/sulfinyl backbone but differ in substituents. The title compound’s sulfonamide group (versus sulfinyl in ) offers greater metabolic stability, while the morpholine-carbonyl-thiophene moiety may improve target affinity compared to nitrobenzamide derivatives. Notably, the propyl group in the title compound could enhance membrane permeability relative to chlorophenyl or thiazolyl groups in antagonists .

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide ()

This methanesulfonamide derivative lacks the thiophene core but shares a sulfonamide-aromatic linkage. The chloroacetyl group in introduces electrophilic reactivity, contrasting with the title compound’s non-reactive propyl chain.

Thiophene-Based Analogues

2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide ()

Both compounds feature a thiophene ring with carboxamide substituents. However, the title compound’s morpholine-4-carbonyl group replaces the methylphenylimino and chlorophenyl groups in . This substitution may reduce steric hindrance and improve solubility. The compound exhibits analgesic and antimicrobial activities, suggesting the title compound could be optimized for similar targets but with enhanced pharmacokinetics due to morpholine’s polarity .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

These triazole-thiones incorporate a sulfonylphenyl group but lack the thiophene scaffold. The title compound’s benzenesulfonamide and thiophene core may confer distinct electronic properties, as evidenced by IR spectral differences: the title compound’s sulfonamide NH stretches (~3300 cm⁻¹) align with ’s thione NH bands (3278–3414 cm⁻¹), but its C=O (morpholine-carbonyl) and sulfonamide S=O vibrations (~1660 cm⁻¹ and ~1150 cm⁻¹) differ from triazoles’ C=S (~1250 cm⁻¹) .

Structural and Functional Data Table

| Compound Class | Key Features | Bioactivity/Applications | Key Differentiators from Title Compound |

|---|---|---|---|

| Sulfinyl-nitrobenzamides | Sulfinyl group, nitro substituent, aromatic backbone | CGRP receptor antagonists | Less stable sulfinyl group; absence of thiophene |

| Triazole-thiones | Triazole core, sulfonylphenyl, thione tautomer | Antimicrobial, enzyme inhibition | No morpholine or benzenesulfonamide; different heterocycle |

| Thiophene-carboxamides | Thiophene, imino, chlorophenyl substituents | Analgesic, anti-inflammatory | Lack of sulfonamide; lower solubility |

| Methanesulfonamide derivatives | Chloroacetyl, methanesulfonamide | Electrophilic reactivity | No thiophene; reactive chloroacetyl group |

Research Findings and Implications

- Synthetic Routes : The title compound’s synthesis likely involves coupling a morpholine-carbonyl-thiophene intermediate with 4-propylbenzenesulfonamide, contrasting with ’s hydrazide-isothiocyanate route for triazoles .

- Spectroscopic Profile : Distinct IR bands for sulfonamide (S=O at ~1150 cm⁻¹, NH at ~3300 cm⁻¹) and morpholine-carbonyl (C=O at ~1660 cm⁻¹) differentiate it from sulfinyl or thione-containing analogs .

- The morpholine group may enhance blood-brain barrier penetration relative to ’s nitrobenzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.